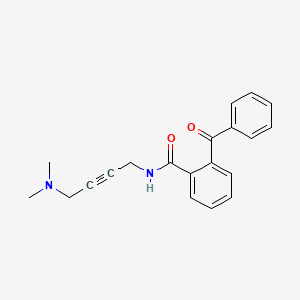

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

2-benzoyl-N-[4-(dimethylamino)but-2-ynyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-22(2)15-9-8-14-21-20(24)18-13-7-6-12-17(18)19(23)16-10-4-3-5-11-16/h3-7,10-13H,14-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATZXAXCFRKCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

Oxidation: The major product could be a carboxylic acid derivative.

Reduction: The major product could be an amine derivative.

Substitution: The major product could be a halogenated benzamide.

Scientific Research Applications

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chloro-4-nitrophenyl)benzamide

- N-(4-bromophenyl)benzamide

- 2,3-dimethoxybenzamide

Uniqueness

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine. The reaction is conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The product is purified using techniques such as recrystallization or column chromatography.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a related compound, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide, was shown to enhance apoptosis and inhibit proliferation in cancer cell lines by up-regulating PDCD4, a target protein of miR-21, which is implicated in cancer progression .

Mechanism of Action:

The mechanism through which these compounds exert their effects involves interaction with specific molecular targets, potentially altering enzyme activities or receptor functions that are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been explored for their antimicrobial activities. Certain structural analogs have demonstrated inhibitory effects against various pathogens, suggesting potential applications in treating infections.

Study on Anticancer Efficacy

A study focused on a related compound revealed its ability to induce apoptosis in HeLa (human cervical carcinoma) and U-87 MG (human glioblastoma) cells. The compound's efficacy was evaluated using flow cytometry and Western blotting techniques, confirming its role in inhibiting cell growth and promoting programmed cell death .

Antiviral Activity

Another investigation into structurally similar compounds highlighted their antiviral potential. Some derivatives showed promising activity against influenza A and other viral infections, with significant inhibitory concentration values indicating their therapeutic efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide | Contains a propynyl group | Apoptosis induction in cancer cells |

| N-(4-methylphenyl)-N'-(4-chlorobenzoyl)urea | Exhibits herbicidal properties | Antimicrobial activity |

| 5-chloro-N-(3-pyridinyl)-benzamide | Pyridine substitution | Studied for anti-inflammatory effects |

Q & A

Q. What are the recommended synthetic routes for 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide?

The synthesis typically involves a multi-step process:

- Step 1 : Amide coupling between benzoyl chloride and a propargylamine derivative.

- Step 2 : Introduction of the dimethylamino group via alkylation or substitution reactions under controlled pH and temperature.

- Key Considerations : Use of anhydrous solvents (e.g., DMF or THF) and catalysts like Hünig’s base to enhance reaction efficiency .

- Validation : Purity should be confirmed via HPLC (>95%) and structural integrity via H/C NMR .

Q. How should researchers characterize the molecular structure of this compound?

- Primary Techniques :

- NMR Spectroscopy : To confirm the benzamide core, dimethylamino group, and alkyne connectivity.

- Mass Spectrometry (HRMS) : For exact mass verification.

- IR Spectroscopy : To identify carbonyl (C=O) and alkyne (C≡C) stretches.

- Advanced Confirmation : X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) for resolving stereochemical ambiguities .

Q. What are the key chemical reactivity patterns of this compound?

- Alkyne Reactivity : The but-2-yn-1-yl group participates in click chemistry (e.g., Huisgen cycloaddition) with azides, enabling bioconjugation .

- Benzamide Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; use buffered solutions (pH 6–8) for biological assays .

- Dimethylamino Group : Acts as a weak base, influencing solubility in polar solvents .

Q. What preliminary biological screening assays are appropriate for this compound?

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.

- Cellular Uptake : Fluorescence tagging (e.g., via alkyne-azide cycloaddition) to track intracellular localization.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the dimethylamino butynyl group?

- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

- Catalyst Screening : Test Pd/Cu catalysts for alkyne-amine coupling efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Workflow Example : A 72% yield was reported using Pd(PPh) in DMF at 70°C .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the benzamide carbonyl) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).

- Purity Verification : Ensure >95% purity via LC-MS to exclude confounding impurities.

- Target Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins) to assess off-target effects .

Q. What strategies mitigate instability of the alkyne moiety in aqueous solutions?

- Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance solubility and stability.

- Storage : Lyophilize and store at -20°C under inert gas (N) to prevent oxidation .

Q. How to design SAR studies for optimizing bioactivity?

- Core Modifications : Replace benzoyl with naphthoyl to enhance lipophilicity.

- Side-Chain Variations : Substitute dimethylamino with morpholino for altered basicity.

- In Vivo Validation : Test analogs in rodent models for pharmacokinetics (e.g., t, bioavailability) .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- UPLC-MS/MS : Detect impurities at <0.1% levels.

- GC Headspace Analysis : Identify volatile byproducts.

- Stability-Indicating Methods : Forced degradation studies under heat/light/humidity .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays?

- Source 1 : Reports IC = 1.2 µM for kinase X.

- Source 2 : No activity up to 10 µM.

- Resolution : Verify assay conditions (e.g., ATP concentration, buffer composition). Test against recombinant vs. native enzyme isoforms .

Q. Why does the compound exhibit variable solubility in different solvents?

- Hypothesis : The dimethylamino group’s protonation state (pH-dependent) alters polarity.

- Validation : Measure solubility in buffers (pH 3–10) and correlate with pKa (predicted ~8.5) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.